molecular formula C23H29N3O2 B2688171 N-(tert-butyl)-2-[2-(hydroxyimino)-2-(4-methylphenyl)ethyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide CAS No. 1025366-07-7

N-(tert-butyl)-2-[2-(hydroxyimino)-2-(4-methylphenyl)ethyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide

Cat. No.: B2688171
CAS No.: 1025366-07-7
M. Wt: 379.504
InChI Key: NOZXGYGSNGFYJO-QQTULTPQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(tert-butyl)-2-[2-(hydroxyimino)-2-(4-methylphenyl)ethyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide is a tetrahydroisoquinoline derivative characterized by a tert-butyl carboxamide group, a hydroxyimino (oxime) functional group, and a 4-methylphenyl-substituted ethyl chain. The compound’s structure combines aromatic, aliphatic, and heterocyclic elements, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

N-tert-butyl-2-[(2E)-2-hydroxyimino-2-(4-methylphenyl)ethyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2/c1-16-9-11-17(12-10-16)20(25-28)15-26-14-19-8-6-5-7-18(19)13-21(26)22(27)24-23(2,3)4/h5-12,21,28H,13-15H2,1-4H3,(H,24,27)/b25-20-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOZXGYGSNGFYJO-QQTULTPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=NO)CN2CC3=CC=CC=C3CC2C(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N\O)/CN2CC3=CC=CC=C3CC2C(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(tert-butyl)-2-[2-(hydroxyimino)-2-(4-methylphenyl)ethyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H20N2O3
  • Molecular Weight : 264.32 g/mol
  • IUPAC Name : this compound

The compound features a tert-butyl group and a hydroxyimino moiety attached to a 4-methylphenyl ethyl chain, contributing to its unique reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The hydroxyimino group may play a crucial role in modulating enzyme activities and influencing biochemical pathways. The mechanism involves the formation of reactive intermediates that can interact with cellular macromolecules, leading to various therapeutic effects .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antiviral Activity : Preliminary studies suggest potential efficacy against certain viral strains. The compound's structural analogs have shown promising results in inhibiting viral replication .
  • Anticancer Potential : The compound may inhibit cell proliferation in various cancer cell lines. Its mechanism might involve the modulation of signaling pathways associated with cell growth and survival .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes implicated in disease processes, potentially serving as a lead structure for drug development targeting these enzymes.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiviralInhibition of viral replication
AnticancerReduced proliferation in cancer cell lines
Enzyme InhibitionTargeted inhibition of key enzymes

Synthesis and Chemical Reactions

The synthesis of this compound can be achieved through various methods. These include:

  • Flow Microreactor Systems : This method offers enhanced efficiency and sustainability compared to traditional batch methods.
  • Oxidation and Reduction Reactions : The compound can undergo oxidation reactions using reagents like tert-butyl hydroperoxide.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related tetrahydroisoquinoline derivatives:

Compound Name Molecular Formula Substituents/Functional Groups Key Features/Applications Reference
N-(tert-butyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide C₁₄H₂₀N₂O tert-butyl carboxamide Simplified analog; foundational structure for SAR studies.
N-Benzyl-2-(3-phenylpropioloyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide C₂₇H₂₃N₃O₂ Benzyl, 3-phenylpropioloyl Synthesized via oxidative Ugi reaction; potential for bioactivity via acetylene linkage.
(S)-N-Benzyl-2-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide C₁₈H₂₀N₂O Benzyl, methyl group (S-configuration) Stereospecific design; possible enhanced receptor binding due to chiral center.
Ko143 (Fumitremorgin C analog) C₂₃H₂₄N₂O₃ Tetracyclic core, methoxy groups Potent BCRP/ABCG2 inhibitor; used in reversing multidrug resistance.
Target Compound : N-(tert-butyl)-2-[2-(hydroxyimino)-2-(4-methylphenyl)ethyl]-tetrahydro-3-isoquinolinecarboxamide C₂₃H₂₈N₃O₂* tert-butyl, hydroxyimino, 4-methylphenyl-ethyl Hypothesized enhanced polarity (hydroxyimino) and lipophilicity (tert-butyl, aromatic).

*Estimated formula based on structural analogy; exact data unavailable in evidence.

Structural and Functional Analysis

Substituent Effects

  • Hydroxyimino Group: Introduces polarity and hydrogen-bonding capacity, which may improve solubility or target binding compared to simpler analogs like N-(tert-butyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide .
  • tert-Butyl Carboxamide : Increases lipophilicity, possibly improving membrane permeability but reducing aqueous solubility. This group is shared with ’s compound, suggesting a common strategy for metabolic stability .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing N-(tert-butyl)-2-[2-(hydroxyimino)-2-(4-methylphenyl)ethyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide?

  • Answer : The compound can be synthesized via multicomponent reactions (MCRs) or stepwise functionalization of tetrahydroisoquinoline scaffolds. For example, Ugi-type reactions using IBX (2-iodoxybenzoic acid) as an oxidative agent enable efficient N- and C1-functionalization of tetrahydroisoquinoline derivatives. Key steps include condensation of amines, aldehydes, and isocyanides under mild conditions (e.g., room temperature, 24 hours), yielding products with ~70–90% efficiency . Optimization of solvent polarity (e.g., dichloromethane vs. acetonitrile) and stoichiometric ratios (1:1:1 for amine/aldehyde/isocyanide) is critical for reproducibility.
Reaction Component Example Role
Amine precursor1,2,3,4-tetrahydroisoquinolineCore scaffold
Aldehyde4-methylphenyl glyoxalHydroxyimino group source
Isocyanidetert-butyl isocyanidetert-butyl carboxamide introduction

Q. Which spectroscopic techniques are essential for structural validation of this compound?

  • Answer :

  • 1H/13C NMR : Assign signals for tert-butyl groups (δ ~1.2–1.4 ppm for protons; δ ~28–30 ppm for carbons) and hydroxyimino protons (δ ~8–10 ppm, broad singlet) .
  • HRMS (ESI+) : Confirm molecular ion peaks (e.g., [M+H]+) with <5 ppm deviation from theoretical values.
  • IR Spectroscopy : Detect hydroxyimino (N–O stretch, ~1600 cm⁻¹) and carboxamide (C=O stretch, ~1650 cm⁻¹) functional groups.

Q. How can reaction conditions influence stereochemical outcomes during synthesis?

  • Answer : Stereoselectivity is controlled by chiral catalysts (e.g., Ru-bpm complexes) or steric effects from bulky substituents. For example, tert-butyl groups induce axial chirality in tetrahydroisoquinoline derivatives, favoring specific diastereomers. Polar solvents (e.g., methanol) may stabilize transition states via hydrogen bonding, while non-polar solvents (e.g., toluene) favor kinetic control .

Advanced Research Questions

Q. What computational strategies can predict and optimize reaction pathways for derivatives of this compound?

  • Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states and intermediates to identify low-energy pathways. For instance, ICReDD’s reaction path search methods integrate computational and experimental data to prioritize synthetic routes with minimal side products. Machine learning (ML) models trained on reaction databases (e.g., Reaxys) predict optimal solvent-catalyst pairs, reducing trial-and-error experimentation .

Q. How should researchers resolve discrepancies in reported bioactivity data for structurally similar analogs?

  • Answer : Contradictions often arise from assay variability (e.g., cell line specificity, concentration ranges). Mitigation strategies include:

  • Standardized Assays : Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability for cytotoxicity).
  • Metabolic Stability Tests : Evaluate cytochrome P450 interactions to rule out false negatives/positives.
  • Structural-Activity Relationship (SAR) Analysis : Compare analogs (e.g., tert-butyl vs. cyclohexyl substituents) to isolate pharmacophore contributions .

Q. What advanced techniques address challenges in isolating stereoisomers of this compound?

  • Answer :

  • Chiral HPLC : Utilize polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients for baseline separation.
  • Dynamic Kinetic Resolution (DKR) : Employ enzymes (e.g., lipases) or organocatalysts to invert configurations during synthesis.
  • Crystallography : X-ray diffraction resolves absolute configurations, guiding stereochemical assignments .

Data Contradiction Analysis

Q. Why do synthetic yields vary across studies for the same reaction?

  • Answer : Yield discrepancies (~50–97% in vs. 70–90% in ) stem from:

  • Impurity Profiles : Unreported byproducts (e.g., oxidized tert-butyl groups) skew yields.
  • Scale Effects : Milligram-scale reactions often underperform due to inefficient mixing vs. gram-scale optimized batches.
  • Purification Methods : Column chromatography vs. recrystallization impacts recovery rates.

Methodological Recommendations

  • Synthetic Protocols : Pre-dry solvents (molecular sieves) and reagents to avoid hydrolysis of tert-butyl carboxamides.
  • Data Reporting : Include detailed NMR assignments (e.g., coupling constants for diastereomers) and HRMS spectra in supplementary materials.
  • Collaborative Workflows : Integrate computational chemists early to prioritize synthetic routes and minimize resource waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.